(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride
Description
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic methoxy substituents at the 2- and 4-positions of the phenyl rings. Its molecular formula is C₁₅H₁₈ClNO₂, with a molecular weight of 279.76 g/mol. The compound is synthesized via reductive amination or condensation reactions involving methoxy-substituted benzaldehyde derivatives and primary amines, followed by crystallization as a hydrochloride salt from ethanol/ethyl ether mixtures .
The 2- and 4-methoxy groups confer distinct electronic and steric properties. The 4-methoxy group is a strong electron-donating substituent, enhancing resonance stabilization, while the 2-methoxy group introduces steric hindrance and ortho-directing effects.
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBPKKWIVYKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Methylated Aromatic Halide Intermediate
- Starting from a phenolic compound such as (4-p-hydroxyphenyl)-butan-2-ol or related substituted phenols, methylation is performed using methylating agents like methyl iodide or dimethyl sulfate to protect the hydroxyl groups as methoxy groups.
- The phenolic precursor is treated with an aqueous mineral acid (hydrochloric acid, hydrobromic acid, or hydroiodic acid) at 25-100°C for 2-10 hours to convert it into an alkyl halide derivative.
Step 2: Conversion to Azido Derivative
- The alkyl halide intermediate is reacted with an azide source such as sodium azide or trimethylsilyl azide to yield the corresponding azido compound.
- This substitution reaction typically occurs in polar aprotic solvents to facilitate nucleophilic substitution.
Step 3: Catalytic Hydrogenation to Amino Compound
- The azido intermediate is subjected to catalytic hydrogenation using palladium on charcoal or platinum oxide as catalysts.
- The reaction is performed in lower aliphatic alcohol solvents such as methanol or ethanol under hydrogen pressure (e.g., 55 psi) for several hours (e.g., 6 hours).
- This step reduces the azide group to the primary amine.
Step 4: Formation of Hydrochloride Salt
- The free amine is treated with hydrochloric acid to form the stable hydrochloride salt, improving the compound's crystallinity and handling properties.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Methylation | Methyl iodide or dimethyl sulfate | Protects phenolic OH groups as methoxy |
| Halide formation | Aqueous mineral acid (HCl, HBr, HI), 25-100°C, 2-10 h | Converts alcohol to alkyl halide |
| Azide substitution | Sodium azide or trimethylsilyl azide | Nucleophilic substitution to azido derivative |
| Catalytic hydrogenation | Pd/C or PtO2 catalyst, methanol or ethanol, 55 psi H2, 6 h | Reduces azide to amine |
| Salt formation | Hydrochloric acid | Forms hydrochloride salt for stability |
Research Findings and Yield Data
- The catalytic hydrogenation step yields the amine intermediate in good yield, with reported isolated yields around 70-80% after crystallization from acetone-hexane mixtures.
- The molecular formula confirmation by mass spectrometry shows a molecular ion peak consistent with $$ C{11}H{17}ON $$ for the amine intermediate.
- The hydrochloride salt formation improves the compound's stability and crystallinity, facilitating purification and handling.
Comparative Notes on Preparation Routes
| Method Aspect | Advantages | Challenges |
|---|---|---|
| Use of azide substitution | High selectivity for amine formation | Handling of azides requires safety measures |
| Catalytic hydrogenation | Mild conditions, high yield | Requires hydrogenation setup and catalyst |
| Methylation with methyl iodide | Efficient protection of phenolic groups | Methyl iodide is toxic and requires care |
| Formation of hydrochloride salt | Enhances stability and purity | Requires careful acid handling |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Methylation | (4-p-hydroxyphenyl)-butan-2-ol | Methyl iodide or dimethyl sulfate | Methyl ether intermediate |
| 2 | Halide formation | Methyl ether intermediate | Aqueous HCl/HBr/HI, 25-100°C, 2-10 h | Alkyl halide derivative |
| 3 | Azide substitution | Alkyl halide derivative | Sodium azide or trimethylsilyl azide | Azido derivative |
| 4 | Catalytic hydrogenation | Azido derivative | Pd/C or PtO2, MeOH or EtOH, 55 psi H2, 6h | (2-Methoxyphenyl)(4-methoxyphenyl)methanamine |
| 5 | Salt formation | Free amine | HCl | This compound |
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Analgesic Effects : Its structural similarity to other bioactive compounds suggests possible interactions with pain pathways.
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory mediators, providing avenues for treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that (2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride exhibits antimicrobial properties against various bacterial strains. Notably, it has been tested against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest its potential as an alternative treatment option for antibiotic-resistant bacteria.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, including HeLa and Vero cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| Vero | >50 |
The results indicate moderate cytotoxicity, with selective toxicity towards cancer cells.
Case Study 1: Antimicrobial Activity
A study explored the effectiveness of this compound against various bacterial strains, emphasizing its potential as an alternative treatment for antibiotic-resistant bacteria. Enhanced activity against Staphylococcus aureus compared to traditional antibiotics was noted.
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects were evaluated using different cancer cell lines. The results indicated that while the compound exhibited some cytotoxicity, further modifications might enhance its selectivity and potency against cancer cells without adversely affecting normal cells.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride with structurally analogous compounds, focusing on substituent effects, synthesis, and applications:
Key Findings:
Electronic Effects: Methoxy groups (OCH₃) increase electron density on the aromatic rings, enhancing binding affinity to receptors compared to chloro (Cl) or methyl (CH₃) substituents .
Synthetic Efficiency :
- Reductive amination methods yield ~50–68% for methoxy-substituted derivatives, with higher yields observed for symmetric substitutions (e.g., 4-OCH₃ on both rings) .
Pharmacological Relevance :
- Compounds with dual methoxy groups (e.g., 2- and 4-OCH₃) show promise in central nervous system (CNS) drug development due to improved blood-brain barrier penetration .
- Chloro-substituted analogs exhibit higher lipophilicity, favoring peripheral receptor targeting .
Structural and Functional Insights
- Solubility: Hydrochloride salts of methoxy-substituted methanamines generally exhibit good solubility in polar aprotic solvents (e.g., DMSO) and moderate solubility in methanol, facilitating formulation for in vitro assays .
- Stability : The hydrochloride form enhances stability under ambient conditions compared to free-base amines .
- Spectroscopic Data :
- ¹H NMR (DMSO-d₆): Peaks at δ 3.81 ppm (singlet for OCH₃) and δ 5.17 ppm (singlet for methine proton) confirm structural integrity .
Biological Activity
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride, a compound characterized by its unique structure featuring two methoxy-substituted phenyl groups, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound is classified as a substituted phenylamine, with the methoxy groups enhancing its lipophilicity and bioavailability. This structural configuration is significant for its interaction with biological targets and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several chemical reactions aimed at achieving high purity levels necessary for biological testing. The general synthetic route includes:
- Formation of Methanamine Backbone : Starting from appropriate precursors, the methanamine structure is established.
- Substitution Reactions : The introduction of methoxy groups at the ortho and para positions on the phenyl rings is achieved through electrophilic aromatic substitution.
- Hydrochloride Formation : The final step involves converting the base form into its hydrochloride salt to enhance solubility.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values indicating potent activity against HepG2 (liver cancer) and A549 (lung cancer) cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is essential for understanding its role in various biochemical processes and potential therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. It may act as an inhibitor or modulator, influencing various biochemical pathways:
- Receptor Binding : Interaction with neurotransmitter receptors can lead to alterations in neurotransmission.
- Enzyme Modulation : Inhibition of key enzymes can disrupt metabolic processes in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological properties attributed to the unique configuration of this compound:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonist |
| 4-Methylphenylmethanamine | Lacks methoxy groups | Potential stimulant effects |
| 3,4-Dimethoxyaniline | Methoxy groups on one ring | Antioxidant properties |
| 2-(4-Methylpiperazin-1-yl)ethylamine | Contains a piperazine moiety | Antidepressant effects |
The unique combination of methoxy groups on distinct phenyl rings enhances the lipophilicity and bioactivity of this compound, making it a valuable candidate for therapeutic development.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound:
- A study focused on structural modifications revealed that varying the position of methoxy groups significantly affects the compound's bioactivity, highlighting the importance of molecular structure in pharmacological efficacy .
- Another investigation demonstrated that derivatives of this compound displayed varying degrees of cytotoxicity against different cancer cell lines, supporting its potential use in targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for preparing (2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride, and how are reaction conditions optimized?
A transition metal-free catalytic reduction method using HBPin (pinacolborane) and dry toluene as a solvent is a validated approach for analogous methoxyphenyl methanamine derivatives. Key parameters include catalyst loading (e.g., 2 mol%), stoichiometric ratios of reagents (e.g., 4:1 HBPin:substrate), and reaction temperature (typically 110°C under reflux). Optimization involves adjusting these variables to maximize yield while minimizing side reactions like over-reduction or decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of (2-Methoxypyphenyl)(4-methoxyphenyl)methanamine hydrochloride?
H and C NMR in deuterated DMSO-d are critical for verifying molecular structure. For example, methoxy groups show distinct singlets near δ 3.70–3.87 ppm, while aromatic protons exhibit coupling patterns (e.g., doublets at δ 6.90–7.39 ppm). High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 201.1311854 g/mol for related metabolites) confirms molecular weight, and IR spectroscopy identifies functional groups like amine and hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Contradictions in peak assignments (e.g., overlapping signals from methoxy or aromatic protons) require advanced techniques:
Q. What strategies are employed to improve the yield of this compound in catalytic reduction reactions?
Yield optimization strategies include:
- Catalyst screening : Testing abnormal NHC-based potassium complexes or alternative catalysts.
- Solvent effects : Replacing toluene with polar aprotic solvents (e.g., THF) to enhance solubility.
- Stoichiometric adjustments : Increasing HBPin equivalents (e.g., from 2.0 to 3.0 mmol) to drive reduction to completion. Post-reaction workup (e.g., acid-base extraction) isolates the hydrochloride salt with ≥84% purity .
Q. How do crystallographic analysis tools like Mercury and WinGX assist in elucidating the molecular conformation of this compound?
Mercury enables 3D visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks, critical for confirming stereochemistry. WinGX processes single-crystal X-ray data to generate CIF reports, including bond lengths, angles, and torsional parameters. These tools help identify conformational stability, especially for methoxy substituents influencing molecular packing .
Q. What are the critical considerations in designing a reaction workup to isolate this compound with high purity?
Key steps include:
- Acidification : Adding HCl to protonate the amine, forming the hydrochloride salt.
- Recrystallization : Using ethanol/water mixtures to remove unreacted substrates or by-products.
- Chromatography : Employing silica gel columns with eluents like dichloromethane/methanol (9:1) for challenging separations.
- Purity validation : Combining TLC, HPLC, and elemental analysis to confirm ≥95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
